Opal Blue SS

Overview

Description

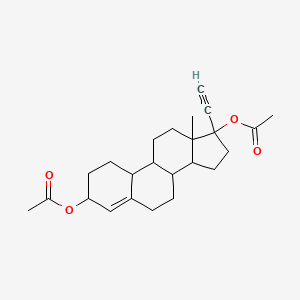

Opal Blue SS, also known as Solvent Blue 23, is a synthetic organic compound with the chemical formula C₃₇H₃₀ClN₃. It is primarily used as a dye in various industrial applications due to its vibrant blue color. The compound is known for its stability and resistance to fading, making it a popular choice in the manufacturing of plastics, inks, and coatings .

Mechanism of Action

Target of Action

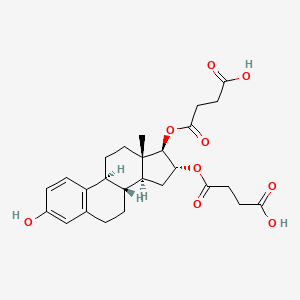

Opal Blue SS, also known as Spirit Blue, is primarily used as an indicator for the detection of lipase activity in bacteria . Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids), and bacteria that produce this enzyme are referred to as lipolytic organisms .

Mode of Action

The mode of action of Spirit Blue involves its interaction with lipase, an enzyme produced by certain bacteria. When these lipolytic bacteria are present, they secrete lipase which then interacts with Spirit Blue. This interaction is used as an indicator of lipase activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of Spirit Blue is the lipid metabolism pathway. Lipase, the enzyme that Spirit Blue interacts with, plays a crucial role in this pathway. It catalyzes the breakdown of lipids, specifically triglycerides, into glycerol and fatty acids. These smaller molecules can then pass through the bacterial cell wall and be further metabolized. Glycerol can be converted into a glycolysis intermediate, while the fatty acids can be catabolized, and their fragments can eventually enter the Kreb’s cycle .

Result of Action

The result of Spirit Blue’s action is the visual indication of lipase activity. In the presence of lipase-secreting bacteria, Spirit Blue will produce a clear zone and/or a deep blue color around and under each bacterial colony. This is visual evidence of lipolysis, the breakdown of lipids .

Action Environment

The action of Spirit Blue can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the lipase enzyme and, consequently, the effectiveness of Spirit Blue as an indicator. Additionally, the presence of other substances in the environment, such as inhibitors or enhancers of enzymatic activity, could also impact the action of Spirit Blue .

Biochemical Analysis

Biochemical Properties

Spirit Blue plays a crucial role in biochemical reactions, particularly in the identification of lipase-producing organisms. Lipase is an enzyme that hydrolyzes triglycerides into glycerol and free fatty acids. In the presence of Spirit Blue, lipase activity can be visualized as a clear halo around bacterial colonies on Spirit Blue agar. This is because the hydrolysis of triglycerides leads to the release of fatty acids, which interact with Spirit Blue, causing a visible change .

Cellular Effects

Spirit Blue influences various cellular processes, especially in microorganisms. When used in Spirit Blue agar, it helps in identifying lipase-positive bacteria. These bacteria can hydrolyze triglycerides, leading to the production of glycerol and fatty acids. Glycerol can enter glycolysis, while fatty acids can be further catabolized and enter the Krebs cycle. This process affects cellular metabolism and energy production .

Molecular Mechanism

The mechanism of action of Spirit Blue involves its interaction with lipids. When lipase-producing bacteria are present, they hydrolyze triglycerides into glycerol and fatty acids. The fatty acids then interact with Spirit Blue, leading to a visible change in the medium. This interaction is crucial for the identification of lipase activity, as it provides a clear visual indicator of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spirit Blue can change over time. The stability of Spirit Blue in agar plates is generally maintained for several weeks, but prolonged storage can lead to degradation and reduced sensitivity. Additionally, the long-term effects on cellular function are minimal, as Spirit Blue is primarily used as a diagnostic tool rather than a long-term treatment .

Dosage Effects in Animal Models

Therefore, it is crucial to use appropriate dosages to avoid adverse effects .

Metabolic Pathways

Spirit Blue is involved in the metabolic pathways related to lipid metabolism. When used in Spirit Blue agar, it helps identify the hydrolysis of triglycerides by lipase. The resulting glycerol can be converted into a glycolysis intermediate, while the fatty acids can be catabolized and enter the Krebs cycle. This highlights the role of Spirit Blue in studying lipid metabolism and enzyme activity .

Transport and Distribution

Spirit Blue is primarily localized in the agar medium when used in microbiological assays. It interacts with lipids and remains in the medium, providing a visual indicator of lipase activity. The transport and distribution within cells and tissues are not relevant in this context, as Spirit Blue is used externally in the medium .

Subcellular Localization

The subcellular localization of Spirit Blue is not applicable, as it is used externally in the agar medium. Its interaction with lipids and the resulting visual change provide valuable information about enzyme activity and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Opal Blue SS is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4-aminobenzylbenzenamine with aniline and aniline hydrochloride in the presence of nitrobenzene and ferric chloride at elevated temperatures (around 170°C). This reaction produces the intermediate compound, which is further reacted with p-methylaniline and triethylamine hydrochloride in the presence of iron or ferrous chloride and nitrobenzene. The final step involves heating the mixture with an excess of aniline at approximately 180°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is also common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Opal Blue SS undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones or other oxidized derivatives, while reduction can yield amines or other reduced forms. Substitution reactions result in various substituted derivatives of this compound .

Scientific Research Applications

Opal Blue SS has a wide range of applications in scientific research, including:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in biological staining techniques to visualize cellular structures and components.

Medicine: Investigated for potential use in medical diagnostics and imaging due to its fluorescent properties.

Industry: Widely used in the manufacturing of plastics, inks, and coatings for its stability and vibrant color.

Comparison with Similar Compounds

Similar Compounds

- Solvent Blue 24

- Solvent Blue 35

- Solvent Blue 142

- Pigment Blue 61

- Acid Blue 48

- Acid Blue 93

Uniqueness

Opal Blue SS stands out among similar compounds due to its unique combination of stability, vibrant color, and resistance to fading. These properties make it particularly suitable for applications requiring long-lasting and consistent coloration, such as in plastics and coatings .

Properties

IUPAC Name |

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H29N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-39H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCKWTQLJNQCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027457 | |

| Record name | C.I. Solvent Blue 23, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-64-9 | |

| Record name | Benzenamine, 4,4′-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spirit Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Blue 23, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-4-[[4-(phenylamino)phenyl][4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690DO205AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPIRIT BLUE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Spirit Blue in microbiology?

A1: Spirit Blue is primarily used as an indicator dye in culture media for detecting lipolytic microorganisms. [, , ]

Q2: How does Spirit Blue indicate lipolytic activity?

A2: Spirit Blue dye binds to fatty acids released during the hydrolysis of triglycerides (fats) by lipase enzymes secreted by microorganisms. This interaction leads to a visible color change in the medium, typically from blue to dark blue or the formation of a clear halo around the colonies. [, , , , ]

Q3: Can the degree of color change or halo size on Spirit Blue Agar be related to the level of lipase activity?

A3: While the presence of a color change or halo indicates lipolytic activity, the size of the halo or the intensity of the color change does not necessarily directly correlate with the specific level of lipase activity. Different strains of microorganisms may exhibit varying degrees of color change or halo size even with similar lipase activities. [, ]

Q4: What is the molecular formula and weight of Spirit Blue?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Spirit Blue, they refer to it as an alcohol-soluble aniline blue dye. More detailed chemical information would need to be sourced from chemical databases or supplier documentation.

Q5: How does temperature affect Spirit Blue's performance in detecting lipase activity?

A6: Temperature plays a crucial role in both bacterial growth and enzyme activity. Studies have shown that lipolytic activity, as detected by Spirit Blue, can vary depending on the incubation temperature. For instance, some bacterial isolates failed to demonstrate lipolytic activity on Spirit Blue agar at 50°C, while exhibiting activity at lower temperatures. []

Q6: Does Spirit Blue itself have any catalytic properties in lipolysis?

A7: No, Spirit Blue acts solely as an indicator dye and does not participate in the catalytic process of lipolysis. It only visually reflects the enzymatic activity of lipases produced by the microorganisms. []

A6: The provided research papers primarily focus on practical applications of Spirit Blue and do not delve into computational modeling or QSAR studies related to the dye.

Q7: When was Spirit Blue first introduced as a staining agent?

A27: A research paper from 1941 [] describes a new method for staining connective tissue fibers using alcohol-soluble aniline blue (Spirit Blue) after oxidation with potassium permanganate. This suggests that the use of Spirit Blue as a staining agent dates back to at least the early 1940s.

Q8: Besides microbiology, are there other fields where Spirit Blue is utilized?

A28: Yes, Spirit Blue has applications in histological studies. Research indicates its use in staining connective tissue fibers [, , , ] and Ubisch granules on tapetal membranes in anthers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

![diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate](/img/structure/B1197900.png)

![1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea](/img/structure/B1197902.png)